SP-420

Overview

Description

Physical and Chemical Properties Analysis

Unii-wbx54NZ436 is a solid powder. It’s soluble in DMSO. The exact mass of the compound is 355.109.Scientific Research Applications

Nanoparticle Synthesis in Chemical Research

The development of novel materials, such as inorganic nanoparticles, is a key area in chemical research. These materials have critical applications in various industries, including electronics, where they've influenced the transition from vacuum tubes to semiconductors and integrated chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Enhancing Data-Intensive Scientific Analysis

In data-intensive sciences, the use of advanced software for interoperability, integration, automation, reproducibility, and efficient data handling is vital. Various technologies like workflow, service, and portal systems support these requirements (Yao, Rabhi, & Peat, 2014).

Collaborative Environments in Environmental Modeling

Tools and software for collaborative working environments are essential in the development and sharing of large scientific applications like environmental models. These environments facilitate remote job submission and file transfer, enhancing application-centric capabilities (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Transforming Educational Programs for Research Translation

Educational programs like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a role in translating scientific research into practical innovations. They provide training, education, and financial support to bridge the gap between basic research and deployable technologies (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Hackathons for Accelerating Scientific Discoveries

Hackathons enhance collaborative science by enabling peer review before publication. They facilitate cross-validation of study designs, underlying datasets, and promote the reproducibility of scientific analyses (Ghouila et al., 2018).

Information Systems in Research Management

Developing information systems for research management, using advanced frameworks like the .NET platform, improves the accuracy and efficiency of scientific research management, as seen in applications like the system designed at Jiangmen Polytechnic (Xie & Xiao, 2013).

Data Management in Scientific Computing

The data management community's focus on scientific applications addresses complex computational problems and fosters collaboration between computer science and science/engineering fields. Initiatives like the institute at Johns Hopkins University highlight these interactions (Ahmad et al., 2011).

Influence of Research Organization on Academic Production

Research production at the laboratory level, as observed in Louis Pasteur University, shows how research organization impacts publication and patent outcomes. A typology of laboratories highlights different research productivity styles and organizational factors (Carayol & Matt, 2004).

Safety and Hazards

The safety and hazards of Unii-wbx54NZ436 are not explicitly mentioned in the available resources. It’s intended for research purposes and not designed for human therapeutic applications or veterinary use.

Future Directions

Mechanism of Action

Target of Action

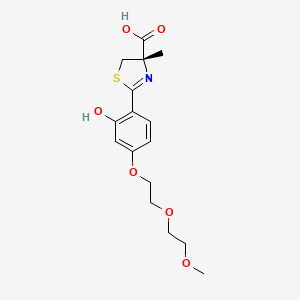

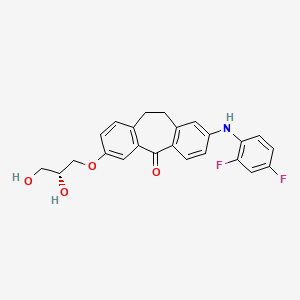

SP-420, also known as Unii-wbx54NZ436 or (4S)-2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid, is primarily targeted towards iron overload in the body . It is an iron chelator, designed to recognize, bind, and then remove iron from the body .

Mode of Action

This compound is a tridentate iron chelator of the desferrithiocin class that chelates iron with a stoichiometry of 2:1 this compound:Fe(III) . It binds to excess iron in the body, forming a complex that is then excreted, thereby reducing iron overload .

Biochemical Pathways

As an iron chelator, it likely impacts pathways related to iron metabolism and homeostasis . By reducing iron overload, it can potentially mitigate the harmful effects of iron-induced oxidative stress and tissue damage .

Result of Action

The primary result of this compound’s action is the reduction of iron overload in the body . This can potentially alleviate symptoms and complications associated with conditions like transfusion-dependent β-thalassemia . The study was prematurely terminated due to renal adverse events .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug achieves high tissue exposure in key target organs and crosses the blood-retinal and blood-brain barriers . .

Biochemical Analysis

Biochemical Properties

SP-420 plays a crucial role in biochemical reactions by acting as an iron chelator. It binds to free iron in the body, forming a complex that can be excreted, thereby reducing iron levels. This compound interacts with iron (Fe(III)) with a stoichiometry of 2:1 (this compound:Fe(III)) . This interaction is essential for its function as it helps in the removal of excess iron from the body. The compound’s ability to chelate iron efficiently makes it a valuable tool in managing iron overload conditions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing iron levels, which can impact cell signaling pathways, gene expression, and cellular metabolism. In patients with transfusion-dependent β-thalassemia, this compound has been shown to reduce iron levels in key organs such as the liver and heart . By chelating iron, this compound helps prevent iron-induced oxidative stress and cellular damage, thereby improving overall cell function and health.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to free iron in the body. As an iron chelator, this compound forms a stable complex with iron, which is then excreted from the body. This binding interaction is crucial for its function, as it helps in the removal of excess iron. This compound is a tridentate iron chelator of the desferrithiocin class, which means it has three binding sites for iron . This structure allows it to effectively chelate iron and reduce its levels in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in reducing iron levels over extended periods. In clinical trials, this compound has been administered over several weeks to assess its long-term effects on iron levels . The results have indicated that this compound can maintain its iron-chelating activity over time, making it a reliable option for managing iron overload in patients.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater iron excretion and reduction in iron levels . At very high doses, there may be adverse effects such as renal toxicity, including proteinuria and increased serum creatinine levels . It is essential to determine the optimal dosage that maximizes efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that facilitate the chelation and excretion of iron from the body. By binding to free iron, this compound helps regulate iron levels and prevent iron-induced damage to cells and tissues . This regulation is crucial for maintaining healthy iron metabolism and preventing complications associated with iron overload.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It achieves high tissue exposure in key target organs such as the liver and heart . This compound also crosses the blood-retinal and blood-brain barriers, which is essential for its potential use in treating retinal and neurological conditions associated with iron overload . The compound’s excellent oral bioavailability ensures that it can be effectively absorbed and distributed throughout the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is designed to target specific compartments or organelles within cells where iron accumulation occurs. By localizing to these areas, this compound can effectively chelate iron and prevent its toxic effects . This targeted approach enhances the compound’s efficacy in managing iron overload and protecting cells from iron-induced damage.

Properties

IUPAC Name |

(4S)-2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6S/c1-16(15(19)20)10-24-14(17-16)12-4-3-11(9-13(12)18)23-8-7-22-6-5-21-2/h3-4,9,18H,5-8,10H2,1-2H3,(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYAEVZKXPYIZ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911714-45-9 | |

| Record name | SP-420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911714459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SP-420 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SP-420 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBX54NZ436 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sp420 and what is its known therapeutic target?

A1: Sp420 (Unii-wbx54NZ436) is a tridentate oral iron chelating agent belonging to the desferrithiocin class. [] It is designed to bind to iron and remove it from the body. While its specific mechanism of action is not fully elucidated in the provided research, it's known that iron chelators like Sp420 work by forming stable complexes with iron, preventing its participation in harmful reactions. This is particularly important in conditions like β-thalassemia, where iron overload can occur due to frequent blood transfusions.

Q2: What are the potential applications of laccase enzymes, like the one derived from Trametes sp. 420, in biotechnology?

A2: Laccases are versatile enzymes with various biotechnological applications. Research on Trametes sp. 420 has demonstrated its potential in:

- Dye decolorization: Recombinant laccases from this fungus can effectively decolorize synthetic dyes, including triarylmethane and azo types, highlighting their potential in wastewater treatment. []

- Bioremediation: Laccases can degrade a range of pollutants, including pesticides like fenarimol, indicating their potential use in environmental remediation strategies. []

Q3: What is the significance of studying the glycosylation of laccases, such as the one produced by Trametes sp. 420?

A5: Glycosylation, the attachment of sugar molecules to proteins, can significantly impact enzyme properties like activity, stability, and substrate specificity. Research on recombinant laccase from Trametes sp. 420 involved generating mutants with altered glycosylation sites. [] This allowed researchers to investigate the role of glycosylation in enzyme function and potentially engineer laccases with improved properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)